molecular formula C13H18N4O2 B1528508 3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine CAS No. 1461708-77-9

3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine

Cat. No. B1528508
CAS RN: 1461708-77-9
M. Wt: 262.31 g/mol
InChI Key: MTROAOVJUWKWNV-UHFFFAOYSA-N
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Description

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 1,2,3-triazole is a class of azole heterocycles that consists of a five-membered ring of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

Pyridine can be synthesized industrially by the reaction of acrolein with ammonia . The 1,2,3-triazole can be synthesized from the reaction of azides and alkynes .


Molecular Structure Analysis

The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom . The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

Pyridine and its derivatives are involved in a wide range of chemical reactions. They are often used as a precursor for the synthesis of other compounds . The 1,2,3-triazole ring is considered to be one of the most biologically active motifs and is involved in a wide range of chemical reactions .


Physical And Chemical Properties Analysis

Pyridine is a colorless liquid with a strong, unpleasant fish-like odor . The 1,2,3-triazole ring is stable and resistant to oxidation and reduction .

Scientific Research Applications

Synthesis of Highly Functionalised Isoxazoles

The compound serves as a convenient scaffold for the synthesis of highly functionalised 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This is achieved through a domino 1,3-dipolar cycloaddition and elimination process starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate, highlighting its utility in the preparation of complex molecular structures (Ruano, Fajardo, & Martín, 2005).

Preparation of Heterocyclic Compounds

Diethoxymethyl acetate, a related compound, is utilized to cyclize o-disubstituted aminopyridines into oxazolo[4,5-c]pyridines and imidazo[4,5-c]pyridines, showcasing its importance in the novel synthesis of heterocyclic compounds such as 2-substituted thiazolo[5,4-c]pyridines and 4-amino-3-pyridinethiol (Katner & Brown, 1990).

Optical and Semiconductor Applications

The compound has been used in the synthesis of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines with potential applications as organic semiconductors. The synthesis process is mild and offers novel compounds with significant photophysical properties, such as varied absorption and fluorescence quantum yields, making them suitable for use in electronic devices (Briseño-Ortega et al., 2018).

Molecular Docking and Antimicrobial Activities

Novel pyridine and fused pyridine derivatives, synthesized from the compound, have been screened for antimicrobial and antioxidant activities. Additionally, in silico molecular docking screenings towards GlcN-6-P synthase as the target protein revealed moderate to good binding energies, indicating potential for further drug development (Flefel et al., 2018).

Magnetic and Optical Properties in Lanthanide Clusters

Employment of related compounds in 4f metal chemistry has led to the creation of Ln(III)(9) clusters with sandglass-like topology, displaying dual physical properties such as single-molecule magnetism and intense red photoluminescence. This application underscores the compound's versatility in the development of materials with specific magnetic and optical characteristics (Alexandropoulos et al., 2011).

Mechanism of Action

The mechanism of action of pyridine and 1,2,3-triazole derivatives in biological systems is complex and depends on their chemical structure and the biological target .

Safety and Hazards

Pyridine is toxic and can be harmful if swallowed, inhaled, or in contact with skin . As for 1,2,3-triazoles, their toxicity can vary greatly depending on their substitution pattern .

Future Directions

Pyridine and 1,2,3-triazole derivatives have been extensively studied for their potential applications in pharmaceuticals and agrochemicals . Future research will likely continue to explore these compounds for new applications.

properties

IUPAC Name

3-[[4-(diethoxymethyl)triazol-1-yl]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-3-18-13(19-4-2)12-10-17(16-15-12)9-11-6-5-7-14-8-11/h5-8,10,13H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTROAOVJUWKWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CN(N=N1)CC2=CN=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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